Product packaging for Dihydro Fenofibrate(Cat. No.:CAS No. 61001-99-8)

Dihydro Fenofibrate

Cat. No.: B027829
CAS No.: 61001-99-8
M. Wt: 362.8 g/mol
InChI Key: JUAWSFKKGMCGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Fibrates within Lipid Metabolism Research

The journey of fibrates in lipid metabolism research began in the 1960s with the synthesis of clofibrate (B1669205). researchgate.net These early compounds were found to effectively lower plasma triglycerides and cholesterol, establishing their role in treating dyslipidemia. researchgate.netnih.gov Over the decades, research has led to the development of various fibrate derivatives with diverse chemical structures, including the widely used fenofibrate (B1672516), which was first synthesized in 1974. researchgate.netresearchgate.net

Early clinical trials, such as the Helsinki Heart Study, demonstrated the potential of fibrates like gemfibrozil (B1671426) in reducing cardiovascular events, particularly in individuals with high triglycerides and low high-density lipoprotein (HDL) cholesterol. tandfonline.com The primary mechanism of action of fibrates was a subject of investigation for many years until the discovery in the 1990s that they act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid and carbohydrate metabolism. tandfonline.comdiabetesjournals.org This discovery was a significant milestone, providing a molecular basis for the observed lipid-lowering effects of fibrates.

Phenomenological Overview of Fenofibrate as a Peroxisome Proliferator-Activated Receptor Alpha Agonist

Fenofibrate, and its active form, exerts its effects by binding to and activating PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile. PPARα activation upregulates the transcription of genes involved in fatty acid oxidation, leading to increased breakdown of fatty acids in the liver. researchgate.net This, in turn, reduces the synthesis and secretion of very-low-density lipoprotein (VLDL), a major carrier of triglycerides in the blood. researchgate.net

Furthermore, fenofibrate's activation of PPARα enhances the activity of lipoprotein lipase (B570770) (LPL), an enzyme responsible for breaking down triglycerides in circulating lipoproteins. researchgate.net It also leads to a decrease in the production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins. researchgate.net In addition to its effects on triglycerides, fenofibrate also increases the synthesis of apolipoproteins A-I and A-II, which are key components of HDL, leading to an increase in HDL cholesterol levels. researchgate.net The impact of fenofibrate on low-density lipoprotein (LDL) cholesterol is more variable, with a tendency to decrease the levels of small, dense LDL particles, which are considered to be more atherogenic. researchgate.net

Beyond its lipid-modifying effects, research has revealed that fenofibrate also possesses anti-inflammatory properties. It has been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). researchgate.net

Dihydro Fenofibrate as a Key Metabolic Derivative in Fibrate Mechanistic Investigations

Fenofibrate itself is a prodrug, meaning it is inactive until it is converted into its active form within the body. Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid. diabetesjournals.org For the purposes of scientific discourse, "this compound" is synonymous with this active metabolite, fenofibric acid.

It is fenofibric acid that is the pharmacologically active molecule responsible for binding to and activating the PPARα receptor. diabetesjournals.org Therefore, all the mechanistic actions attributed to fenofibrate are, in fact, mediated by this compound. Understanding the properties and actions of this compound is crucial for comprehending the therapeutic effects of the parent drug.

The conversion of fenofibrate to this compound is a critical step in its mechanism of action. This metabolic activation ensures that the active compound is delivered to its site of action to elicit its lipid-lowering and anti-inflammatory effects.

Identification of Underexplored Research Avenues for this compound and Fibrate Analogues

While the primary role of this compound in lipid management is well-established, ongoing research continues to uncover new and underexplored avenues for its therapeutic application and for the development of novel fibrate analogues.

One area of active investigation is the development of new formulations of fenofibric acid, such as choline (B1196258) fenofibrate. portico.org These new formulations aim to improve the bioavailability and absorption of the active compound, potentially leading to enhanced efficacy and patient compliance. nih.govcardiologyres.org

Another promising research direction focuses on the pleiotropic (non-lipid-related) effects of this compound. Its anti-inflammatory properties are of particular interest, with studies exploring its potential benefits in conditions with an inflammatory component, such as non-alcoholic fatty liver disease (NAFLD) and diabetic microvascular complications, including retinopathy and nephropathy. nih.gov

Furthermore, recent studies have suggested a potential role for fibrates in bone metabolism, with research indicating that fenofibric acid may have a positive impact on bone mineral density, opening up possibilities for its use in conditions like osteoporosis. frontiersin.org The repurposing of fibrates for indications beyond dyslipidemia is a significant and evolving area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClO4 B027829 Dihydro Fenofibrate CAS No. 61001-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632968
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61001-99-8
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Molecular and Cellular Pharmacology of Fenofibrate and Its Metabolites in Preclinical Models

Comprehensive Analysis of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Dihydro fenofibrate (B1672516) functions as a classic agonistic ligand for PPARα, a transcription factor that is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and skeletal muscle. nih.gov The activation of PPARα by dihydro fenofibrate is the foundational event that triggers a cascade of genomic responses, profoundly altering the expression of genes involved in lipid homeostasis.

Upon entering the cell, this compound (fenofibric acid) binds directly to the ligand-binding domain (LBD) of the PPARα receptor. This binding event induces a conformational change in the receptor protein. This structural shift is critical for the subsequent steps in transcriptional activation. The agonist-bound conformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. This exchange of regulatory proteins is a key step in initiating gene transcription. The activated PPARα receptor is now primed to interact with its heterodimeric partner, the Retinoid X Receptor (RXR).

The activation of the PPARα-RXR heterodimer by this compound leads to the transcriptional regulation of a wide array of target genes. These genes contain specific DNA sequences in their promoter regions known as peroxisome proliferator response elements (PPREs). nih.gov Preclinical studies in mice have identified numerous genes that are significantly upregulated, primarily those involved in fatty acid transport and catabolism. Conversely, genes involved in inflammatory processes are often downregulated.

In hepatocyte humanized mice, fenofibrate treatment was shown to significantly increase the expression of known PPARα target genes in both human and mouse hepatocytes, although the induction was more pronounced in the mouse cells. nih.gov A summary of key PPARα target genes regulated by fenofibrate in preclinical mouse models is presented below.

Gene Function Effect of Fenofibrate Reference
Cpt1aCarnitine palmitoyltransferase 1A; Rate-limiting enzyme in mitochondrial fatty acid oxidationUpregulation nih.govnih.gov
Acox1Acyl-CoA oxidase 1; First enzyme of the peroxisomal fatty acid beta-oxidation pathwayUpregulation nih.gov
LplLipoprotein lipase (B570770); Hydrolyzes triglycerides in lipoproteinsUpregulation nih.govresearchgate.net
Angptl4Angiopoietin-like 4; An inhibitor of lipoprotein lipaseUpregulation nih.gov
HMGCS23-hydroxy-3-methylglutaryl-CoA synthase 2; Key enzyme in ketogenesisUpregulation nih.gov
FABP1Fatty acid binding protein 1; Intracellular fatty acid transportUpregulation nih.gov
Apoc3Apolipoprotein C-III; Inhibitor of lipoprotein lipaseDownregulation nih.gov

The biological activity of PPARα is contingent upon its ability to form a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov This PPARα-RXR complex is the functional unit that binds to PPREs in the DNA. nih.gov The activation of this heterodimer is considered conditionally permissive. frontiersin.org While the PPARα ligand (this compound) is the primary activator, the presence of an RXR ligand can further enhance the transcriptional activity of the complex. semanticscholar.org This heterodimerization is essential for high-affinity DNA binding and the subsequent recruitment of the transcriptional machinery required to regulate target gene expression, demonstrating a synergistic mechanism for modulating cellular metabolism. nih.gov

Intracellular Lipid and Lipoprotein Metabolic Pathway Modulation

The genomic changes initiated by this compound translate into significant alterations in lipid and lipoprotein metabolism. The primary effects observed in preclinical models include a reduction in circulating triglyceride-rich lipoproteins, achieved through the dual actions of enhanced lipolysis and modified hepatic lipid processing.

A key mechanism by which this compound lowers plasma triglycerides is through the modulation of lipoprotein lipase (LPL) activity. PPARα activation directly increases the transcription of the Lpl gene, leading to greater synthesis of the LPL enzyme. nih.gov LPL is the primary enzyme responsible for hydrolyzing triglycerides from circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these particles from the plasma.

Concurrently, PPARα activation transcriptionally represses the gene for apolipoprotein C-III (Apoc3). nih.govdroracle.ai ApoC-III is a potent inhibitor of LPL activity. mdpi.com By reducing the expression of this inhibitor, this compound effectively removes a brake on LPL-mediated lipolysis. nih.gov This dual mechanism of increasing LPL expression while decreasing the expression of its inhibitor, ApoC-III, leads to a marked acceleration of the catabolism of triglyceride-rich lipoproteins. nih.govdroracle.ai Studies in APOE*3-Leiden.CETP mice showed that fenofibrate treatment markedly accelerated VLDL-TG clearance, which was associated with a 110% increase in post-heparin LPL activity. nih.gov

Within the liver, this compound promotes a significant metabolic shift towards fatty acid catabolism. Activation of PPARα upregulates a suite of genes involved in the transport of fatty acids into mitochondria and in the mitochondrial and peroxisomal β-oxidation pathways. nih.govnih.gov Key upregulated genes include Cpt1a, which is critical for the entry of long-chain fatty acids into mitochondria, and Acox1, the rate-limiting enzyme in peroxisomal β-oxidation. nih.gov This enhancement of hepatic fatty acid oxidation reduces the intracellular pool of fatty acids available for triglyceride synthesis and VLDL secretion.

Interestingly, while the primary effect of PPARα activation is catabolic, some preclinical studies in mice have shown a simultaneous induction of hepatic de novo lipogenesis (DNL) and fatty acid elongation upon fenofibrate treatment. nih.govnih.gov This seemingly paradoxical effect was found to be dependent on sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov This finding suggests a complex regulatory network where PPARα and SREBP-1c may work together to manage fatty acid handling, potentially to protect the liver from lipotoxicity by channeling fatty acids towards both oxidation and storage as triglycerides. nih.govnih.gov Despite this observed increase in DNL in some mouse models, the dominant effect on plasma lipids is triglyceride reduction, driven by the profound enhancement of fatty acid oxidation and peripheral VLDL clearance.

Neuroprotective Effects in Animal Models of Neurological Injury

Fenofibric acid, the active metabolite of fenofibrate, has demonstrated significant neuroprotective capabilities in various animal models of neurological injury. mdpi.com Studies have shown that its therapeutic effects extend to conditions like Parkinson's disease, cerebral ischemia, and peripheral neuropathy. nih.govnih.govresearchgate.net

In a rat model of Parkinson's disease using rotenone, fenofibrate administration protected against the depletion of striatal dopamine and the death of dopaminergic neurons in the substantia nigra pars compacta (SNpc). nih.gov Furthermore, it attenuated the aggregation of α-synuclein, a key pathological hallmark of the disease, in both the SNpc and the striatum. nih.gov These neuroprotective actions were associated with improvements in behavioral outcomes, where fenofibrate reduced depressive-like behavior and memory impairment induced by the neurotoxin. nih.gov

The neuroprotective effects are not limited to neurodegenerative diseases. In models of traumatic nerve injury, activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) by fenofibrate has been shown to promote the regrowth of sensory nerve fibers. mdpi.com Additionally, fenofibrate has been reported to preserve adult hippocampal neurogenesis and prevent memory impairments in rats following global cerebral ischemia. nih.gov The distribution of fenofibric acid to nervous tissues, including the brain, spinal cord, and sciatic nerve, underscores its potential to exert direct effects within the central and peripheral nervous systems. mdpi.com

Alterations in Lipoprotein Particle Subclass Distribution and Composition

Fenofibric acid fundamentally alters the distribution and composition of lipoprotein particles, a key aspect of its lipid-modifying effects. Its primary mechanism involves the activation of PPAR-α, which in turn increases the breakdown of lipids (lipolysis) and the clearance of triglyceride-rich particles from the plasma. drugbank.compatsnap.com This is achieved by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. drugbank.comdrugs.com

The reduction in triglycerides leads to a significant shift in the composition of Low-Density Lipoprotein (LDL) particles, changing them from small, dense particles to larger, more buoyant ones. drugbank.comdroracle.ai These larger LDL particles have a greater affinity for cholesterol receptors and are catabolized more rapidly. drugbank.com

Clinical studies using high-performance liquid chromatography (HPLC) to analyze lipoprotein profiles have provided detailed insights into these changes. Treatment with fenofibrate significantly decreases cholesterol levels in chylomicron, large, and medium Very-Low-Density Lipoprotein (VLDL) subclasses. nih.gov It also reduces cholesterol in the medium, small, and very small LDL subclasses. nih.gov

Regarding High-Density Lipoprotein (HDL), fenofibrate treatment leads to an increase in cholesterol levels in the medium, small, and very small HDL subclasses, while decreasing cholesterol in the very large HDL subclass. nih.gov One study found that fenofibrate therapy specifically increased the amount of HDL3, the HDL subfraction with the smallest diameter, which plays a crucial role in withdrawing cholesterol from peripheral cells. nih.gov

Table 1: Effect of Fenofibrate on Lipoprotein Subclass Cholesterol Levels

Lipoprotein Subclass Change with Fenofibrate Treatment
Chylomicron Significantly Decreased nih.gov
Large VLDL Significantly Decreased nih.gov
Medium VLDL Significantly Decreased nih.gov
Medium LDL Significantly Decreased nih.gov
Small LDL Significantly Decreased nih.gov
Very Small LDL Significantly Decreased nih.gov
Very Large HDL Significantly Decreased nih.gov
Medium HDL Significantly Increased nih.gov
Small HDL Significantly Increased nih.gov

Investigation of Sphingolipid Metabolism Perturbations

Recent research has uncovered a novel aspect of fenofibric acid's mechanism involving the modulation of sphingolipid metabolism. Sphingolipids are a class of lipids that play critical roles in cell biology and inflammation, and their metabolism can be abnormal in metabolic diseases. nih.gov

A key finding is that fenofibrate treatment can significantly lower the plasma levels of atypical, neurotoxic 1-deoxy-sphingolipids (1-deoxySLs). nih.gov These atypical sphingolipids are formed when the enzyme serine-palmitoyltransferase (SPT) uses L-alanine or glycine instead of its usual substrate, L-serine. nih.gov Elevated levels of 1-deoxySLs are associated with the inherited sensory neuropathy HSAN1 and are also found in individuals with metabolic syndrome and type 2 diabetes, where they are implicated in the pathology of diabetic neuropathy. nih.gov A study in dyslipidemic patients showed that fenofibrate significantly lowered 1-deoxySLs and other atypical sphingoid bases without affecting typical sphingolipids. nih.gov

Conversely, in animal models of type 1 diabetes (NOD mice), fenofibrate was found to selectively increase the amount of very-long-chain sphingolipids in the pancreas. nih.govnih.gov This alteration of the pancreatic lipidome is considered to create a more anti-inflammatory and anti-apoptotic environment. nih.gov These findings suggest that fenofibric acid's ability to modulate sphingolipid profiles may represent a novel therapeutic approach for preventing and treating conditions like diabetic neuropathy. nih.gov

Intricate Cellular Signaling Network Modulations

Fenofibric acid exerts its effects by modulating several intricate cellular signaling networks that are central to metabolism, inflammation, and cell survival.

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

Fenofibric acid has been shown to activate the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway in various cell types, including hepatocytes, endothelial cells, and myocytes. nih.govnih.govplos.org AMPK is a crucial energy sensor that reprograms metabolism from anabolic to catabolic states. mdpi.com

In hepatocytes, the unmetabolized ester form of fenofibrate increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov This activation leads to a decrease in the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic glucose production. nih.gov Interestingly, this effect is specific to the parent compound, as fenofibric acid itself does not appear to activate AMPK in hepatocytes. nih.gov

However, in other cell types, fenofibric acid does activate AMPK. In human umbilical vein endothelial cells (HUVEC), fenofibrate activates AMPK, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, which contributes to improved endothelial function. nih.gov This activation of AMPK by fenofibrate appears to be independent of its effects on PPAR-α. nih.gov The activation of the AMPK pathway by fenofibrate is associated with increased fatty acid β-oxidation and a reduction in lipid accumulation. plos.orgnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Cascade Inhibition

A significant anti-inflammatory mechanism of fenofibric acid is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines involved in chronic inflammatory conditions. nih.govclinexprheumatol.orgnih.gov

Studies in human macrophages have demonstrated that fenofibrate treatment significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-8 in a PPAR-α-dependent manner. nih.gov The underlying mechanism involves the inhibition of NF-κB's translocation to the nucleus. Fenofibrate decreases the nuclear protein expression and binding of the NF-κB p50 and p65 subunits while increasing their levels in the cytoplasm. nih.govresearchgate.net This is accomplished by increasing the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing NF-κB from activating its target genes in the nucleus, fenofibrate effectively suppresses the inflammatory response. nih.govclinexprheumatol.org

Table 2: Effect of Fenofibrate on NF-κB Signaling Components in Human Macrophages

Component Location Change with Fenofibrate Pre-treatment (vs. LPS alone)
NF-κB p50 subunit binding Nucleus Decreased by 49% nih.govresearchgate.net
NF-κB p65 subunit binding Nucleus Decreased by 31% nih.govresearchgate.net
NF-κB p50 protein expression Nucleus Decreased by 66% nih.govresearchgate.net
NF-κB p65 protein expression Nucleus Decreased by 55% nih.govresearchgate.net
NF-κB p50 protein expression Cytoplasm Increased by 53% nih.govresearchgate.net
NF-κB p65 protein expression Cytoplasm Increased by 54% nih.govresearchgate.net

Extracellular Signal-Regulated Kinases (ERK) Pathway Crosstalk

The Extracellular Signal-Regulated Kinases (ERK) pathway, also known as the MEK/ERK1/2 cascade, is another signaling route that interacts with fenofibric acid's mechanisms, particularly in the context of cell growth and metabolism. The ERK pathway has been implicated in the regulation of lipid metabolism and fatty liver disease. nih.gov

While direct, extensive research on the crosstalk between this compound and the ERK pathway is still emerging, some studies provide initial insights. In human glioma cells, fenofibrate has been shown to inhibit cellular responses induced by Insulin-like Growth Factor-I (IGF-I), a potent activator of cell growth and migration. researchgate.net This inhibition included a reduction in the phosphorylation (activation) of ERK. researchgate.net In mouse models of depression, fenofibrate treatment was shown to increase the expression of phosphorylated ERK1/2 in the hippocampus, suggesting a role in neuroplasticity and antidepressant-like effects. nih.gov These findings indicate that fenofibric acid can modulate ERK signaling, although the context and downstream consequences of this interaction appear to be cell-type and condition-specific, warranting further investigation.

Table of Mentioned Compounds

Compound Name
This compound (Fenofibric Acid)
Fenofibrate
Rotenone
Dopamine
α-Synuclein
Adenosine Monophosphate-Activated Protein Kinase (AMPK)
Nuclear Factor-kappa B (NF-κB)
Extracellular Signal-Regulated Kinases (ERK)
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α)
Apoprotein C-III
Lipoprotein Lipase
1-deoxy-sphingolipids (1-deoxySLs)
Serine-palmitoyltransferase (SPT)
L-serine
L-alanine
Glycine
Acetyl-CoA carboxylase (ACC)
Phosphoenolpyruvate carboxykinase (PEPCK)
Endothelial nitric oxide synthase (eNOS)
IκBα
Interleukin-1 beta (IL-1β)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-8 (IL-8)

Mechanistic Target of Rapamycin (mTOR) Activity Regulation

Fenofibrate, and its active metabolite this compound (fenofibric acid), have been shown to regulate the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. In preclinical models using human prostate cancer cells (PC-3), fenofibrate has been observed to inhibit the mTOR pathway. This inhibition is associated with a decrease in the phosphorylation of key downstream effectors, including the 70 kDa ribosomal protein S6 kinase (p70S6K). nih.gov

Mechanistic investigations revealed that fenofibrate-induced cell death in these cancer cells was linked to the inactivation of this mTOR/p70S6K survival pathway. nih.gov While exploring upstream mediators, studies found that fenofibrate treatment led to an increase in the phosphorylation of p38 MAPK and AMPK, but it did not cause significant changes in the phosphorylation levels of PI3K or AKT, other important regulators of mTOR signaling. nih.gov This suggests that fenofibrate's inhibitory effect on mTOR may be mediated through AMPK or p38 MAPK activation, independent of the canonical PI3K/AKT pathway in this specific cellular context. nih.gov

Downregulation of Akt Activation and Cyclooxygenase-2 Expression

The impact of this compound on the Akt signaling pathway and cyclooxygenase-2 (COX-2) expression has been explored in various preclinical settings. The Akt pathway is a central signaling node for cell survival and proliferation. In studies with human prostate cancer cells, fenofibrate did not significantly alter the phosphorylation levels of Akt, indicating that in this particular model, its anti-proliferative effects were not directly mediated through the inhibition of Akt activation. nih.gov

In contrast, a more pronounced effect has been documented on the expression and activity of COX-2, an enzyme implicated in inflammation and carcinogenesis. Both fenofibrate and its active metabolite, fenofibric acid, have demonstrated inhibitory effects on the COX-2 enzyme. researchgate.netnih.gov In vitro studies using human recombinant COX-2 enzyme showed that fenofibric acid is a potent inhibitor of its activity. nih.gov The expression of peroxisome proliferator-activated receptor alpha (PPAR-α) induced by ligands like fenofibrate has been linked to the reduction of various inflammatory markers, including the inhibition of cyclooxygenase expression. researchgate.net

In Vitro Inhibition of COX-2 Enzyme Activity
CompoundIC50 Value (nM)Reference
Fenofibric Acid48 nM nih.gov
Fenofibrate82 nM nih.gov
Diclofenac (Standard)58 nM nih.gov

Modulation of Secretase Enzyme Activity and Amyloid-β Peptide Levels

This compound has been investigated for its potential role in modulating the processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. The processing of APP by secretase enzymes, particularly beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and γ-secretase, leads to the production of amyloid-β (Aβ) peptides.

In preclinical studies using APP/PS1 transgenic mice, fenofibrate administration was found to decrease the mRNA and protein levels of BACE-1. nih.gov This reduction in BACE-1 was associated with a decrease in the release of soluble APPβ (sAPPβ) and the neurotoxic Aβ42 peptide. nih.gov These effects were mediated through a PPAR-α/PI3-K pathway, as the PI3-K inhibitor LY294002 suppressed the fenofibrate-induced reductions in BACE-1 and Aβ42. nih.gov

However, the precise mechanism remains a subject of investigation, with some conflicting reports. frontiersin.org One study suggested that fenofibrate can act as an "inverse γ-secretase modulator," which would selectively increase Aβ42 levels. nih.gov Yet, another line of research proposed that the modulation of Aβ levels by fenofibric acid is independent of γ-secretase activity and is instead mediated by enhancing the selective clearance of Aβ42 through extracellular proteolysis. nih.gov Further studies indicate that fenofibrate's effect on reducing Aβ is accompanied by an accumulation of C-terminal fragments (CTFs) of APP, which are substrates for γ-secretase, suggesting a potential inhibition of γ-secretase activity. frontiersin.org

Wnt/beta-catenin Pathway Interactions

Preclinical research has identified this compound as a modulator of the Wnt/β-catenin signaling pathway. nih.govresearchgate.netscispace.com This pathway is crucial for cellular development and homeostasis, and its aberrant activation is linked to fibrotic diseases. nih.govnih.govresearchgate.net

In models of retinal and renal fibrosis, fenofibrate has been shown to inhibit Wnt signaling. nih.govscispace.com Studies using very low-density lipoprotein receptor-deficient (Vldlr−/−) mice, a model for neovascular age-related macular degeneration, demonstrated that fenofibrate treatment significantly reduced the up-regulation of key Wnt signaling components in the retina. nih.gov Specifically, it decreased the protein levels of phosphorylated glycogen synthase kinase 3β (p-GSK3β), total GSK3β, and both total and non-phosphorylated (active) β-catenin. nih.gov

Similarly, in cultured rat Müller cells stimulated with TGF-β2 to induce a fibrotic response, the active metabolite fenofibric acid reversed the up-regulation of these same Wnt signaling proteins. nih.gov In diabetic rat kidneys, where the Wnt pathway is aberrantly activated, fenofibrate administration attenuated this activation, as shown by reduced levels of the Wnt coreceptor LRP6 and nuclear β-catenin. scispace.com The inhibitory effect of PPARα activation by fenofibrate on Wnt signaling appears to occur at the level of the Wnt coreceptor, potentially by decreasing LRP6 stability. scispace.com

Nrf2 Signaling Pathway Activation and NLRP3 Inflammasome Attenuation

A significant mechanism of action for this compound in preclinical models involves the dual modulation of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govarvojournals.orgnih.gov The Nrf2 pathway is a primary regulator of the anti-oxidative defense system, while the NLRP3 inflammasome is a key component of the innate immune system that drives neuroinflammation. nih.govmdpi.com

In a streptozotocin-induced mouse model of diabetic retinopathy, fenofibrate treatment was shown to upregulate the expression of Nrf2 in the retina. nih.gov This activation of Nrf2 signaling led to an increased expression of its downstream target genes, including NAD(P)H quinone dehydrogenase 1 (NQO-1) and Heme oxygenase-1 (HO-1), which play crucial roles in cellular protection against oxidative stress. nih.govresearchgate.net

Concurrently, fenofibrate intervention abolished the diabetes-induced increase in the expression of NLRP3 inflammasome components. nih.gov Retinal levels of NLRP3, cleaved Caspase-1 (p20), and cleaved Interleukin-1β (IL-1β p17) were dramatically reduced in fenofibrate-treated diabetic mice. nih.gov This attenuation of the NLRP3 inflammasome activation helps to reduce neuroinflammation. nih.govarvojournals.org The interplay between these two pathways is crucial, as Nrf2 activation can suppress NLRP3 inflammasome activation, suggesting that fenofibrate exerts its protective effects at least partially by activating the Nrf2 pathway to attenuate NLRP3-mediated inflammation. nih.govresearchgate.net

Effect of Fenofibrate on Nrf2 and NLRP3 Inflammasome Pathways in Diabetic Mouse Retina
Pathway ComponentEffect of DiabetesEffect of Fenofibrate TreatmentReference
Nrf2 ExpressionIncreasedFurther Increased nih.gov
NQO-1 & HO-1 (Nrf2 targets)IncreasedFurther Increased nih.gov
NLRP3 ExpressionIncreasedDecreased / Abolished nih.gov
Caspase-1 p20 ExpressionIncreasedDecreased / Abolished nih.gov
IL-1β p17 ExpressionIncreasedDecreased / Abolished nih.gov

Cellular Bioenergetics and Mitochondrial Homeostasis Studies

Context-Dependent Mitochondrial Respiration Modulation in Specific Cell Types

The effects of this compound on mitochondrial bioenergetics are highly context-dependent, varying significantly with the specific cell type and experimental conditions.

In certain cancer cell lines, fenofibrate has been shown to impair mitochondrial function. In human glioblastoma and gastric carcinoma cells, fenofibrate treatment led to a significant decrease in mitochondrial respiration. nih.gove-century.us Using a Seahorse XF analyzer on gastric cancer cells (MGC803), treatment with 50 μM fenofibrate resulted in a substantial reduction in both basal respiration and ATP production. nih.gov Similarly, in studies with isolated rat skeletal muscle mitochondria, fenofibrate was found to directly inhibit complex I of the respiratory chain, leading to reduced state 3 respiration when using complex I-dependent substrates. nih.gov

Conversely, in other cellular contexts, particularly those under metabolic stress, fenofibric acid has demonstrated a protective effect on mitochondrial homeostasis. In primary human corneal epithelial cells (HCEC) subjected to diabetic stressors like high glucose, fenofibric acid treatment ameliorated mitochondrial dysfunction. researchgate.net It prevented the stress-induced decreases in basal respiration, maximal respiration, and spare respiratory capacity, suggesting a restorative effect on mitochondrial function under these specific pathological conditions. researchgate.net This highlights that the impact of the compound on cellular bioenergetics is not uniform but is instead modulated by the specific metabolic state and type of the cell.

Context-Dependent Effects of Fenofibrate/Fenofibric Acid on Mitochondrial Respiration
Cell Type / ModelConditionObserved Effect on RespirationReference
Gastric Carcinoma Cells (MGC803)In Vitro CultureDecreased Basal Respiration and ATP Production nih.gov
Rat Skeletal Muscle MitochondriaIsolated MitochondriaInhibition of Complex I; Decreased State 3 Respiration nih.gov
Human Corneal Epithelial CellsHigh Glucose-Induced StressAmeliorated Decrease in Basal and Maximal Respiration researchgate.net

Induction of Cellular Metabolic Reprogramming

Fenofibrate and its active metabolite, fenofibric acid, have been shown to induce significant metabolic reprogramming in various cell types, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This nuclear receptor plays a pivotal role in regulating the expression of genes involved in lipid and glucose metabolism.

In preclinical models, fenofibrate has been observed to reverse metabolic reprogramming in cancer cells. For instance, in gastric cancer cells, fenofibrate altered glucose and lipid metabolism, leading to inhibited proliferation and increased apoptosis. nih.gove-century.us This was associated with the activation of the AMPK pathway and inhibition of the HK2 pathway. nih.gove-century.us In glioblastoma cells, fenofibrate triggers a metabolic switch from glycolysis to fatty acid β-oxidation. nih.gov This shift, combined with fenofibrate's direct impairment of mitochondrial respiration, leads to a depletion of intracellular ATP and ultimately, cell death. nih.gov

Furthermore, studies in atrial fibrillation models have demonstrated that fenofibrate can inhibit atrial metabolic remodeling by regulating the PPAR-α/sirtuin 1/PGC-1α pathway. nih.gov This resulted in the restoration of key downstream metabolic factors and prevented alterations in biochemical metabolites. nih.gov

Regulation of Fatty Acid Oxidation Enzyme Systems

A key mechanism of fenofibrate's action is the upregulation of enzymes involved in fatty acid oxidation (FAO). Through the activation of PPARα, fenofibrate and its metabolites stimulate the transcription of genes that encode for proteins crucial to the transport and breakdown of fatty acids.

In murine models, fenofibrate treatment has been shown to promote hepatic fatty acid oxidation by increasing the expression of genes involved in fatty acid transport, ketogenesis, and both peroxisomal and mitochondrial β-oxidation. nih.gov This leads to a simultaneous induction of both β-oxidation and lipogenesis, a mechanism thought to protect the liver from fatty acid-induced toxicity. nih.gov

Specific enzymes and proteins upregulated by fenofibrate include:

Carnitine palmitoyltransferase 1 (CPT1): This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation. Fenofibrate has been shown to increase CPT1 activity in gastric cancer cells. nih.gov

Acyl-CoA oxidase: A key enzyme in peroxisomal β-oxidation, its mRNA expression is stimulated by fenofibrate in the liver. nih.gov

Lipoprotein lipase: Fenofibrate enhances the activity of this enzyme, which is involved in the breakdown of triglycerides. nih.gov

Interestingly, some in vitro studies using hamster hepatocytes did not observe the same alterations in lipoprotein lipase and acyl-CoA oxidase expression, suggesting that some of fenofibrate's effects on these genes may be secondary to metabolic changes occurring at the whole-organism level. nih.gov

In Vitro Investigations of Specific Cellular Processes

Endothelial Cell Proliferation, Migration, and Angiogenic Tube Formation Dynamics

Fenofibrate has demonstrated significant anti-angiogenic properties in various in vitro models. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer and diabetic retinopathy.

Studies have shown that fenofibrate can:

Inhibit endothelial cell proliferation: It has been observed to suppress the proliferation of endothelial cells induced by various angiogenic factors. nih.gov

Impede endothelial cell migration: Fenofibrate has been shown to inhibit the migration of endothelial cells in wound healing models. nih.govresearchgate.net

Block capillary tube formation: In Matrigel assays, fenofibrate effectively prevents the formation of capillary-like structures by retinal endothelial cells. nih.govresearchgate.net

These anti-angiogenic effects are thought to be mediated, at least in part, by the disorganization of the actin cytoskeleton and the inhibition of Akt activation. nih.gov

Cellular ProcessEffect of FenofibrateObserved In Vitro Model
Endothelial Cell ProliferationInhibitionAngiogenic factor-induced proliferation assays nih.gov
Endothelial Cell MigrationInhibitionHealing wound model nih.gov
Capillary Tube FormationInhibitionMatrigel assay with retinal endothelial cells researchgate.net

Disorganization of Actin Cytoskeletal Architecture

The actin cytoskeleton is a dynamic network of protein filaments that is essential for a wide range of cellular processes, including cell migration, shape, and division. nih.govnih.gov The architecture of the actin network, whether it is branched or linear, determines its specific function and its ability to generate mechanical force. cytoskeleton.combiorxiv.org

In vitro studies have revealed that fenofibrate can disrupt the normal organization of the actin cytoskeleton in endothelial cells. nih.gov This disorganization is a key mechanism underlying fenofibrate's ability to inhibit endothelial cell migration, a crucial step in the process of angiogenesis. nih.gov By altering the structure of the actin filaments, fenofibrate interferes with the cell's ability to move and form new vascular networks.

Induction of Apoptosis and Cell Cycle Arrest in Diverse Cancer Cell Lines

Fenofibrate has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in a variety of cancer cell lines.

Apoptosis Induction: Fenofibrate triggers apoptosis through multiple pathways, often in a dose- and time-dependent manner. nih.gov In triple-negative breast cancer (TNBC) cells, fenofibrate induces apoptosis by up-regulating pro-apoptotic proteins like Bad and down-regulating anti-apoptotic proteins such as Bcl-xl and Survivin, leading to the activation of caspase-3. nih.gov This effect appears to be independent of PPARα status in some cancer types. nih.gov

Cell Cycle Arrest: Fenofibrate can also halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 phase. nih.gov This is often accompanied by the down-regulation of key cell cycle proteins like Cyclin D1 and Cdk4, and the up-regulation of cell cycle inhibitors such as p21 and p27/Kip1. nih.gov This G0/G1 phase arrest has been observed in prostate cancer, mantle cell lymphoma, endometrial cancer, and hepatocellular carcinoma cells. nih.gov

Cancer Cell Line TypeEffect of FenofibrateKey Molecular Changes
Triple-Negative Breast Cancer (TNBC)Induction of apoptosis and G0/G1 cell cycle arrestUpregulation of Bad, downregulation of Bcl-xl and Survivin, activation of caspase-3, downregulation of Cyclin D1 and Cdk4, upregulation of p21 and p27/Kip1 nih.gov
Medulloblastoma (Daoy and D283)Induction of apoptosis and cell cycle arrestPPARα-mediated effects, inhibition of IGF-I-induced phosphorylation researchgate.net
Gastric Carcinoma (MGC803 and SGC7901)Inhibition of proliferation and promotion of apoptosisAlteration of glucose and lipid metabolism, induction of mitochondrial reprogramming via CPT1 and fatty acid oxidation nih.gov
Human Breast Cancer (SKBR3 and MDA-MB-231)Inhibition of cell growth and potentiation of chemotherapy-induced apoptosisDownregulation of Mcl-1 and Bcl-xl, upregulation of Bok and Bax, inhibition of AKT/NF-κB pathway nih.gov

Macrophage Gene Expression Signatures and Immune Response Modulation

Macrophages are key players in the innate immune system, and their activation and function are tightly linked to their metabolic state. frontiersin.org Fenofibrate has been shown to modulate macrophage gene expression and immune responses, often through PPARα-dependent mechanisms.

In vitro studies have demonstrated that fenofibrate can:

Suppress inflammatory responses: Fenofibrate can inhibit the activation of macrophages induced by lipopolysaccharide (LPS) through a PPARα/β-defensin-1/TLR4 pathway. nih.gov It also decreases the expression of pro-inflammatory molecules like platelet-activating factor (PAF) receptors in human monocytes and macrophages. nih.gov

Modulate cytokine and chemokine secretion: In the context of colitis models, fenofibrate has been shown to decrease the secretion of interferon-γ (IFN-γ) and IL-17 from Th1 and Th17 cells and repress the expression of chemokines such as CXCL10, MCP-1, and MIP-3 in intestinal epithelial cells. nih.gov

Re-establish anti-tumor function: In the tumor microenvironment of triple-negative breast cancer, fenofibrate has been found to enhance the anti-tumor activity of macrophages by activating a PPAR-α-STAT1 and fatty acid oxidation positive feedback loop. researchgate.net

However, it is important to note that in the context of Mycobacterium tuberculosis infection, fenofibrate has been shown to increase the intracellular survival and growth of the bacteria in human macrophages. mdpi.com This was associated with increased lipid accumulation in the macrophages and the upregulation of genes in the bacteria related to lipid metabolism and persistence. mdpi.com

Systemic Preclinical Efficacy and Biochemical Effects in Animal Models

Comprehensive Evaluation in Models of Metabolic Dysregulation

Animal models of metabolic dysregulation, often induced by high-fat diets, have been instrumental in elucidating the therapeutic potential of fenofibrate (B1672516).

Preclinical studies consistently demonstrate the potent effects of fenofibrate on lipid profiles in animal models of hyperlipidemia. nih.gov In hyperlipidemic mouse models, fenofibrate administration leads to a significant dose-dependent reduction in plasma triglyceride levels. researchgate.net It also tends to lower plasma total cholesterol levels. researchgate.netnih.gov The primary mechanism for these effects is the activation of PPARα, which in turn enhances the clearance of triglyceride-rich lipoproteins from the plasma. e-dmj.org This is achieved through increased lipolysis via the activation of lipoprotein lipase (B570770) and apolipoprotein A-V, and reduced production of the lipoprotein lipase inhibitor, apolipoprotein C-III. e-dmj.org

Furthermore, fenofibrate influences the synthesis of very low-density lipoprotein (VLDL) and apolipoprotein B, while also increasing the expression of transporters involved in high-density lipoprotein (HDL)-mediated cholesterol efflux. e-dmj.org In ob/ob mice, a model for obesity, fenofibrate intervention significantly decreased plasma triglyceride levels by 21.0%. nih.gov Studies in male C57BL/6J mice fed a high-fat diet also showed significant reductions in serum triglycerides following fenofibrate treatment. ewha.ac.kr

Table 1: Effects of Fenofibrate on Plasma Lipids in Animal Models

Animal Model Key Findings on Triglycerides (TG) and Cholesterol (TC)
APOE*3-Leiden.CETP Mice Dose-dependent decrease in plasma TG levels (up to 62% reduction); tendency to reduce plasma TC. researchgate.net
ob/ob Mice on High-Fat Diet Significant decrease in plasma TG level by 21.0%. nih.gov
High-Fat Diet-Fed C57BL/6J Mice Significant reduction in serum TG levels, particularly in males; no significant change in serum cholesterol. ewha.ac.kr
Wistar Rats Lowered plasma TG and total cholesterol. nih.gov

Dihydro fenofibrate plays a crucial role in regulating fatty acid metabolism. Fenofibrate treatment has been shown to reduce circulating levels of free fatty acids in obese mice. nih.gov This effect is linked to its ability to enhance fatty acid oxidation. nih.gov By activating PPARα, fenofibrate stimulates the breakdown of fatty acids through beta-oxidation. nih.gov This process is fundamental to its lipid-lowering effects. youtube.com In diabetic dog models, fenofibrate administration led to a decrease in acylcarnitines and fatty acids within a week. nih.gov While direct studies on the turnover rates of nonesterified fatty acids are limited, the observed reduction in circulating levels suggests an increased uptake and utilization by tissues. In shock models, a decrease in total free fatty acid flux was observed, indicating altered fatty acid availability and organ phospholipid turnover, a process that could be influenced by agents like fenofibrate that modulate lipid metabolism. nih.gov

Beyond its effects on lipids, this compound has demonstrated beneficial effects on glucose metabolism and insulin (B600854) sensitivity in various preclinical models. In diet-induced obese mice, fenofibrate treatment normalized hyperinsulinemia and hyperglycemia. nih.gov It has been shown to improve whole-body glucose homeostasis and insulin sensitivity. researchgate.net Studies in wild-type mice on a high-fat diet revealed that fenofibrate improves insulin sensitivity. nih.govnih.gov This improvement is associated with a reduction in glucose-stimulated insulin secretion, which is compensated by a decrease in hepatic insulin clearance, thereby maintaining normal insulin levels. nih.govnih.gov In diabetic dog models, fenofibrate treatment resulted in reduced fasting interstitial glucose concentrations. nih.gov Fenofibrate has also been found to be effective in maintaining glucose homeostasis in animal models of type 1 diabetes. usp.br

Table 2: Effects of Fenofibrate on Glucose Homeostasis and Insulin Sensitivity in Animal Models

Animal Model Key Findings on Glucose and Insulin
High-Fat Diet-Induced Obese Mice Normalized hyperinsulinemia and hyperglycemia; improved whole-body glucose homeostasis. researchgate.netnih.gov
Wild-Type Mice on High-Fat Diet Improved insulin sensitivity. nih.govnih.gov
Diabetic Dogs Reduced fasting interstitial glucose concentrations. nih.gov
Type 1 Diabetic Animal Models Effective in maintaining glucose homeostasis. usp.br

This compound has significant effects on adipose tissue metabolism and body composition. In high-fat diet-induced obese mice, fenofibrate treatment prevented the increase in body weight and decreased both total and visceral adipose tissue weights. nih.gov Histological analysis revealed a significant decrease in the size of adipocytes. researchgate.netnih.gov This is accompanied by an increased expression of PPARα target genes involved in fatty acid β-oxidation within the adipose tissue. nih.gov In Wistar rats, fenofibrate treatment led to a decrease in de novo lipogenesis in epididymal adipose tissue and a higher rate of glycerol (B35011) release, suggesting an impact on lipolysis. nih.gov In ob/ob mice, fenofibrate intervention significantly increased the adipose index. nih.gov

Table 3: Effects of Fenofibrate on Adipose Tissue and Body Composition in Animal Models

Animal Model Key Findings on Adipose Tissue and Body Composition
High-Fat Diet-Induced Obese Mice Prevented body weight gain; decreased total and visceral adipose tissue weight; reduced adipocyte size. researchgate.netnih.gov
Wistar Rats Decreased de novo lipogenesis in epididymal adipose tissue; increased glycerol release. nih.gov
ob/ob Mice Significantly increased adipose index. nih.gov
Male C57BL/6J Mice on High-Fat Diet Reduced visceral white adipose tissue mass. ewha.ac.kr

Microvascular Pathologies in Experimental Diabetic Models

The protective effects of this compound extend to microvascular complications associated with diabetes, particularly diabetic retinopathy.

Preclinical studies in experimental diabetic models have provided strong evidence for the beneficial role of fenofibrate in mitigating diabetic retinopathy. scielo.brusp.br In both type 1 and type 2 diabetic animal models, PPARα has been found to be downregulated in the retina. nih.gov Fenofibrate may help reverse these effects. nih.gov Its therapeutic mechanisms include anti-inflammatory and anti-apoptotic properties. nih.gov For instance, in a model using porcine retinal arterioles, fenofibrate induced vasodilation. nih.gov It also reduced the expression of the inflammatory protein COX-2 and decreased permeability in rat retinal endothelial cells cultured under high glucose conditions. nih.gov A systematic review of preclinical animal studies concluded that fenofibrate has the efficacy to prevent type 1 diabetic complications, particularly diabetic retinopathy. scielo.brusp.br These protective effects are thought to be dependent on the PPARα and fibroblast growth factor-21 pathways. scielo.brusp.br

Investigations in Diabetic Cardiomyopathy Models

Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the heart muscle. nih.gov Preclinical investigations in animal models have explored the therapeutic potential of fenofibrate in this condition.

In the Zucker diabetic fatty (ZDF) rat, an experimental model for diabetic cardiomyopathy, fenofibrate demonstrated favorable effects. nih.govnih.gov Treatment with fenofibrate was found to reduce the extent of fibrosis in the left ventricle (LV) of these animals. nih.gov Furthermore, a decrease in the accumulation of triacylglycerol (TAG) in the left ventricle was observed in rats treated with fenofibrate at 14 weeks. nih.gov Mechanistically, fenofibrate was shown to increase the messenger RNA (mRNA) levels of Acyl-CoA Oxidase, an enzyme involved in fatty acid oxidation, in the cardiac tissue of ZDF rats. nih.gov

A systematic review of preclinical studies has also indicated that fenofibrate shows efficacy in preventing microvascular complications associated with type 1 diabetes, including diabetic cardiomyopathy. scielo.brscielo.br These findings suggest a protective role for fenofibrate in the setting of diabetic heart disease, partly through modulation of cardiac lipid metabolism and reduction of fibrosis. nih.gov

Model Key Findings Biochemical Effects
Zucker Diabetic Fatty (ZDF) RatReduced left ventricular fibrosis. nih.govIncreased Acyl-CoA Oxidase mRNA levels. nih.gov
Decreased left ventricular triacylglycerol content at 14 weeks. nih.gov
Type 1 Diabetes Models (Systematic Review)Efficacy in preventing diabetic cardiomyopathy. scielo.brscielo.brDependent on PPARα pathways. scielo.br

Improvement of Endothelial Function in Diabetic Vasculature

Endothelial dysfunction is a critical early event in the development of vascular complications in diabetes. nih.gov Studies in diabetic animal models have shown that fenofibrate can ameliorate this dysfunction through various mechanisms.

In streptozotocin-induced diabetic mice, fenofibrate treatment improved impaired endothelium-dependent relaxation of the aorta. nih.gov This functional improvement was associated with a reduction in the levels of superoxide (B77818) (O₂⁻) in the aortic tissue. nih.gov In vitro experiments using mouse aortic endothelial cells (MAECs) cultured under high glucose conditions confirmed these findings. Fenofibrate treatment enhanced the function of these cells, increased the production of nitric oxide (NO), and decreased superoxide levels. nih.gov The underlying mechanism for these effects involves the activation of endothelial nitric oxide synthase (eNOS) and adenosine (B11128) monophosphate-activated protein kinase (AMPK) phosphorylation. nih.gov

Further research in diabetic mice demonstrated that fenofibrate not only improves vasodilation in large arteries like the aorta but also in microvessels, such as the mesenteric artery and renal afferent arterioles. nih.gov In addition to improving relaxation, fenofibrate was found to normalize vascular contractility. It reversed the diabetes-induced increases in the expression of cyclooxygenase-2 (COX-2) and the levels of the vasoconstrictor prostanoids thromboxane (B8750289) A2 (TxA2) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Parameter Effect of Fenofibrate in Diabetic Models Mechanism
Endothelium-Dependent RelaxationImproved in aorta and microvessels. nih.govnih.govActivation of eNOS and AMPK phosphorylation. nih.gov
Superoxide (O₂⁻) LevelsDecreased in diabetic aortae. nih.govIncreased NO bioavailability. nih.gov
Nitric Oxide (NO) ProductionIncreased in endothelial cells. nih.govActivation of eNOS. nih.gov
Vascular ContractilityReversed increase in contractility. nih.govDecreased COX-2 expression and levels of TxA2 and PGE2. nih.gov

Organ-Specific Biochemical and Histological Impact Assessments

Attenuation of Hepatic Lipid Accumulation and Liver Injury (e.g., NASH/NAFLD)

Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), are characterized by excessive fat accumulation in the liver. Fenofibrate has been extensively studied for its potential to mitigate these conditions in animal models. nih.govnih.govresearchgate.net

The therapeutic efficacy of fenofibrate in NAFLD/NASH is attributed to its ability to decrease the accumulation of hepatic lipids, along with its antioxidant and anti-inflammatory properties. nih.govnih.govresearchgate.net In mouse models of NASH induced by either a methionine-choline deficient (MCD) diet or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), fenofibrate treatment led to significant reductions in hepatic steatosis, inflammation, and fibrosis. frontiersin.org

Animal Model Diet Key Histological & Biochemical Improvements
MouseHigh-Fat Diet (HFD)Decreased liver fat; Reduced serum ALT and AST. frontiersin.org
MouseMethionine-Choline Deficient (MCD)Improved liver morphology; Reduced serum ALT; Decreased hepatic steatosis, inflammation, and fibrosis. frontiersin.org
MouseCholine-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)Decreased hepatic steatosis, inflammation, and fibrosis. frontiersin.org
RatVarious NAFLD modelsDecreased liver fat accumulation; Ameliorated oxidative stress. nih.gov

Renoprotective Mechanisms and Effects on Renal Function Markers in Experimental Conditions

Diabetic nephropathy is a leading cause of chronic kidney disease. Preclinical studies indicate that fenofibrate exerts renoprotective effects through multiple mechanisms, particularly by addressing renal lipotoxicity. nih.gov

In mice fed a high-fat diet, which induces glomerular injury, fenofibrate treatment was shown to enhance renal lipolysis, leading to reduced lipid accumulation and oxidative stress within the glomeruli. nih.gov This was accompanied by a significant inhibition of albuminuria and glomerular fibrosis, indicating preservation of kidney function and structure. nih.gov In a different model designed to induce tubulointerstitial injury, fenofibrate attenuated the development of oxidative stress, macrophage infiltration, and fibrosis in the renal interstitium. nih.gov

Studies in Zucker diabetic fatty (ZD) rats, a model of type 2 diabetes, revealed that fenofibrate treatment reduced the renal accumulation of collagen and α-smooth muscle actin, key markers of fibrosis. nih.gov Furthermore, fenofibrate ameliorated tubular injury and inflammation, as evidenced by decreased expression of kidney injury molecule-1 (KIM-1), secreted phosphoprotein-1 (SPP-1), and monocyte chemotactic protein-1 (MCP-1). nih.gov In db/db mice, another model of type 2 diabetes, fenofibrate improved renal function by decreasing urinary albumin and β2-microglobulin excretion and was also found to reduce renal tubular cell apoptosis. dovepress.com

Animal Model Condition Renoprotective Effects of Fenofibrate
MouseHigh-Fat Diet-Induced Glomerular InjuryReduced glomerular lipid accumulation, oxidative stress, albuminuria, and fibrosis. nih.gov
MouseFree Fatty Acid-Induced Tubulointerstitial InjuryAttenuated oxidative stress, macrophage infiltration, and fibrosis. nih.gov
Zucker Diabetic Fatty (ZD) RatType 2 Diabetic NephropathyReduced renal collagen and α-smooth muscle actin; Decreased KIM-1, SPP-1, and MCP-1 expression. nih.gov
db/db MouseType 2 Diabetic Kidney DiseaseDecreased urinary albumin and β2-microglobulin; Attenuated renal tubular cell apoptosis. dovepress.com

Mechanisms of Anti-inflammatory Action in Systemic Disease Models

Suppression of Pro-inflammatory Mediators and Cytokines

A key component of fenofibrate's therapeutic effect across different disease models is its anti-inflammatory action. This is largely achieved by suppressing the activity of critical pro-inflammatory signaling pathways and reducing the production of inflammatory molecules.

In the context of diabetic nephropathy in Zucker diabetic fatty rats, the anti-inflammatory and antifibrotic effects of fenofibrate were linked to the suppression of the nuclear factor-kappa B (NF-κB) and transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathways in the kidneys. nih.gov This dual inhibition helps to reduce renal inflammation and the subsequent development of fibrosis. nih.gov

In vitro studies using human THP-1 macrophages have further elucidated this mechanism. Fenofibrate pretreatment significantly reduced the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8). nih.gov This effect was shown to be dependent on PPARα. nih.gov Mechanistically, fenofibrate inhibited the nuclear translocation of the NF-κB p50 and p65 subunits and increased the cellular levels of IκBα, an endogenous inhibitor of NF-κB activation. nih.gov

Further studies in immortalized murine microglial cells showed that fenofibrate inhibited the expression of a range of proinflammatory cytokines and chemokines, such as TNF-α, IL-1β, chemokine (C-C motif) ligand 2 (CCL2), and chemokine (C-X-C motif) ligand 10 (CXCL10). nih.gov

Model/System Key Inflammatory Pathway/Mediator Effect of Fenofibrate
Zucker Diabetic Fatty Rat KidneyNF-κB and TGF-β1/Smad3 signalingSuppressed activation, leading to reduced inflammation and fibrosis. nih.gov
Human THP-1 MacrophagesNF-κB signalingInhibited nuclear translocation of p50/p65 subunits; Increased IκBα levels. nih.gov
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-8)Reduced secretion in a PPARα-dependent manner. nih.gov
Murine Microglial CellsPro-inflammatory Cytokines and Chemokines (TNF-α, IL-1β, CCL2, CXCL10)Inhibited expression. nih.gov

Upregulation of Endogenous Antioxidant Enzyme Systems

This compound, through its action as a PPARα agonist, enhances the body's intrinsic antioxidant defenses by upregulating key enzyme systems. This action helps to mitigate cellular damage caused by oxidative stress.

In studies using C57BL/6 wild-type mice, chronic administration of fenofibrate resulted in a significant increase in the activity of several crucial antioxidant enzymes in the brain. researchgate.net Notably, there were observed increases in copper/zinc superoxide dismutase (Cu/Zn-SOD), glutathione (B108866) peroxidase (GPX), glutathione reductase (GR), and glutathione S-transferase (GST). researchgate.net However, the activities of manganese superoxide dismutase (Mn-SOD) and catalase were not significantly changed in this specific brain study. researchgate.net

Conversely, in a different mouse model, liver tissue showed a distinct response. Treatment with fenofibrate led to substantial increases in the activities of catalase (by 506%), Se- and non-Se-glutathione peroxidase (by 331% and 188%, respectively), and Mn-superoxide dismutase (by 130%). nih.gov The activity of Cu-Zn superoxide dismutase was not affected in the liver in this particular study. nih.gov This demonstrates that the effect of this compound on antioxidant enzymes can be tissue-specific. The activation of PPARα is known to promote the expression of antioxidant enzymes, leading to a reduction in reactive oxygen species (ROS), which are key signaling molecules in inflammatory reactions. researchgate.net

Table 1: Effect of Fenofibrate Administration on Antioxidant Enzyme Activity in Murine Models

Animal Model Tissue Enzyme Outcome
C57BL/6 Mice Brain Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) Significantly Increased Activity researchgate.net
C57BL/6 Mice Brain Glutathione Peroxidase (GPX) Significantly Increased Activity researchgate.net
C57BL/6 Mice Brain Glutathione Reductase (GR) Significantly Increased Activity researchgate.net
C57BL/6 Mice Brain Glutathione S-Transferase (GST) Significantly Increased Activity researchgate.net
C57BL/6 Mice Brain Manganese Superoxide Dismutase (Mn-SOD) Unchanged Activity researchgate.net
C57BL/6 Mice Brain Catalase (CAT) Unchanged Activity researchgate.net
Mice Liver Catalase (CAT) 506% Increase in Activity nih.gov
Mice Liver Se-Glutathione Peroxidase (Se-GPX) 331% Increase in Activity nih.gov
Mice Liver Non-Se-Glutathione Peroxidase 188% Increase in Activity nih.gov
Mice Liver Manganese Superoxide Dismutase (Mn-SOD) 130% Increase in Activity nih.gov

Epigenetic Regulation of Inflammatory Response via DNA Methylation

Epigenetic modifications, such as DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself. nih.gov DNA methylation typically acts as a negative regulator, where methylation of a gene's promoter region can reduce its transcription. nih.gov The anti-inflammatory effects of this compound may be linked to its ability to influence these epigenetic patterns.

While direct evidence in animal models specifically detailing this compound's role in altering DNA methylation of inflammatory genes is an emerging area of research, studies in humans provide preliminary evidence for this connection. An epigenome-wide association study conducted in a human cohort investigated the relationship between DNA methylation and the inflammatory response to fenofibrate treatment. nih.gov This study identified multiple CpG sites (regions where DNA methylation often occurs) where methylation levels were significantly associated with changes in the plasma concentrations of inflammatory markers like high-sensitivity C-reactive protein (hsCRP) and Interleukin-6 (IL-6) following fenofibrate intervention. nih.gov

The findings suggest that baseline DNA methylation patterns may predict the variability in the anti-inflammatory response to the drug. nih.gov Although this was a human study, it lays the groundwork for future investigations in animal models to dissect the precise mechanisms by which PPARα activation by this compound could lead to changes in the methylation status of pro-inflammatory genes, thereby controlling inflammation. nih.govnih.gov The link between PPARα, the metabolism of methyl-group donors, and DNA methylation presents a plausible biological pathway for these effects. nih.gov

Inhibition of Pathological Angiogenesis in In Vivo Systems

Pathological angiogenesis, the formation of new blood vessels, is a critical component of various diseases, including cancer and certain retinopathies. This compound, via PPARα activation, has been shown to interfere with this process.

Reduction of Neovascularization in Experimental Models

The anti-angiogenic properties of fenofibrate have been documented in several preclinical models. A key mechanism through which PPARα activation inhibits tumor development is by reducing angiogenesis, partly through the inhibition of Vascular Endothelial Growth Factor (VEGF). nih.gov

In a mouse model of laser-induced choroidal neovascularization (CNV), a condition relevant to age-related macular degeneration, fenofibrate treatment has been studied. While specific quantitative data on the reduction of neovascularization from readily available sources is limited, the known inhibitory effect on VEGF provides a strong mechanistic basis for its efficacy. nih.gov Further research in models such as oxygen-induced retinopathy and tumor xenografts continues to explore this therapeutic application.

Advanced Applications in Diverse Animal Disease Models

The therapeutic potential of this compound extends beyond lipid regulation and has been explored in models of cancer and bacterial infections, demonstrating its broad-spectrum biological activities.

Efficacy in Xenograft Models of Various Cancer Types

The activation of PPARα by ligands like fenofibrate can induce apoptosis (programmed cell death) and halt the proliferation of tumor cells, thereby preventing tumor expansion. nih.gov While many studies have established this principle, specific data from this compound studies in xenograft models are part of ongoing research. The anti-tumor effects are historically linked to the blockade of cell-cycle genes and the inhibition of angiogenesis. nih.gov

Protective Roles in Experimental Bacterial Infection Models

In a high-fat diet-induced mouse model, which is associated with increased systemic inflammation and serum levels of lipopolysaccharide (LPS), a component of bacterial outer membranes, fenofibrate treatment demonstrated protective effects. frontiersin.orgresearchgate.net The administration of fenofibrate significantly reduced the elevated serum levels of LPS and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.org

This suggests that this compound can ameliorate systemic inflammation triggered by bacterial components. frontiersin.org The mechanism involves the inhibition of inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4) and NF-κB. frontiersin.org In the retina of these mice, fenofibrate treatment inhibited the HFD-induced upregulation of the p-NF-κB p65/NF-κB p65 ratio, indicating a suppression of this key inflammatory transcription factor. frontiersin.org

Table 2: Effect of Fenofibrate in a High-Fat Diet-Induced Murine Model of Systemic Inflammation

Parameter Model Effect of Fenofibrate Treatment
Serum Lipopolysaccharide (LPS) High-Fat Diet Mice Reduced Levels frontiersin.org
Serum Tumor Necrosis Factor-alpha (TNF-α) High-Fat Diet Mice Reduced Levels frontiersin.org
Serum Interleukin-6 (IL-6) High-Fat Diet Mice Reduced Levels frontiersin.org

Influence on Circulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Levels

This compound, the active metabolite of fenofibrate, exerts its effects as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The influence of this compound on circulating levels of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) has been a subject of investigation, primarily through studies involving its prodrug, fenofibrate. PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR).

Preclinical and clinical observations suggest that the effect of fenofibrate on PCSK9 levels can be variable. In a study involving patients with atherogenic dyslipidemia, treatment with fenofibrate resulted in a significant 25% increase in circulating PCSK9 levels compared to baseline. nih.gov This increase in PCSK9 was also observed in another study with diabetic patients, where fenofibrate administration led to a 26% rise in PCSK9 levels after six weeks of treatment. nih.gov

Conversely, some research has indicated a different response. One study reported that fenofibrate treatment in diabetic patients led to a modest 8.5% decrease in plasma PCSK9 concentrations. psu.edu The authors of this study also noted that in mice treated with fenofibrate, a substantial 60% reduction in liver PCSK9 was observed. psu.edu Furthermore, in vitro studies using human hepatoma cells have shown that fenofibric acid can reduce the secretion of PCSK9. psu.edu

The mechanism by which fenofibrate, and by extension this compound, influences PCSK9 levels is complex and appears to be multifactorial. As a PPARα agonist, fenofibrate modulates the transcription of numerous genes involved in lipid metabolism. nih.gov It has been proposed that fenofibrate may directly modulate PCSK9 expression at the hepatocyte level. psu.edu The observed correlations between changes in PCSK9 levels and alterations in triglyceride and HDL-C levels following fenofibrate treatment further underscore the intricate relationship between fibrate therapy, lipid metabolism, and PCSK9 regulation. nih.gov

The following table summarizes findings from a clinical study on the effect of fenofibrate on circulating PCSK9 levels in patients with atherogenic dyslipidemia.

Treatment GroupParameterBaseline (mean ± SEM)Endpoint (mean ± SEM)Percentage Change
PlaceboPCSK9 (ng/mL)104 ± 8105 ± 8~ +1%
LDL-C (mmol/L)2.6 ± 0.22.8 ± 0.1~ +7.7%
FenofibratePCSK9 (ng/mL)96 ± 6120 ± 8+25%
LDL-C (mmol/L)---10% (not statistically significant)

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fibrate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a class will lead to corresponding changes in their biological effects. For fibrate derivatives, QSAR models can be developed to predict their potency as PPARα agonists based on a set of calculated molecular descriptors.

While specific QSAR studies focusing exclusively on Dihydro Fenofibrate (B1672516) are not extensively documented, the principles can be readily applied to the broader class of fibrate derivatives. A typical QSAR study for fibrates would involve compiling a dataset of fibrate analogues with their experimentally measured PPARα activation data (e.g., EC₅₀ values). For each molecule, a range of molecular descriptors would be calculated, representing various properties.

These descriptors fall into several categories:

Electronic Descriptors: Such as partial atomic charges and dipole moments, which describe the electronic aspects of the molecule and its potential for electrostatic or hydrogen bonding interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule and how it fits into the receptor's binding pocket.

Hydrophobic Descriptors: Commonly represented by LogP (the logarithm of the partition coefficient), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the data is compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that quantitatively links the descriptors to the biological activity. Such a model could highlight, for instance, that increased hydrophobicity in the tail region and the presence of a hydrogen bond acceptor at a specific position are positively correlated with PPARα agonism. These models serve as predictive tools for estimating the activity of newly designed, unsynthesized fibrate analogues, thereby streamlining the drug discovery process.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Fibrate Derivatives

Descriptor ClassExample DescriptorRelevance to Fibrate Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Correlates with the ability to interact with the large, hydrophobic ligand-binding pocket of PPARs.
Electronic Carboxylic Acid pKaInfluences the ionization state of the acidic head group, which is critical for hydrogen bonding with key residues in the binding site.
Electronic Partial Charge on Carbonyl/HydroxylDetermines the strength of electrostatic and hydrogen bond interactions with the receptor.
Steric Molecular VolumeAffects how well the ligand fits within the confines of the Y-shaped binding cavity of the PPAR.
Topological Wiener IndexA numerical descriptor of molecular branching, which can influence binding affinity and specificity.

In Silico Molecular Docking and Dynamics Simulations of Fibrate-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For fibrates, the primary target is the Ligand-Binding Domain (LBD) of PPARα. nih.govnih.gov Studies on fenofibric acid, the direct precursor to Dihydro Fenofibrate, have provided significant insights into these interactions.

The PPARα LBD features a large, Y-shaped binding pocket. mdpi.com Docking studies and X-ray crystallography have shown that the acidic head group of fenofibric acid forms a network of hydrogen bonds with several key amino acid residues in the binding site, including Serine-280, Tyrosine-314, Histidine-440, and Tyrosine-464. researchgate.net This interaction with the "Arm I" region of the binding pocket is essential for anchoring the ligand and initiating receptor activation. nih.gov The hydrophobic part of the molecule, including the two aromatic rings, settles into the deeper hydrophobic regions of the pocket. nih.gov

This compound differs from fenofibric acid by the reduction of the benzophenone (B1666685) carbonyl group to a hydroxyl group. nih.govdrugbank.com This structural change has important implications for its interaction with PPARα. The newly formed hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, stabilizing interactions with residues in the binding pocket that are not possible for fenofibric acid. This could alter the binding affinity and the specific conformational change induced in the receptor, thereby modulating its activity.

Molecular dynamics (MD) simulations can further complement docking studies by modeling the behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules, offering a more dynamic and realistic picture of the binding event.

Table 2: Key Amino Acid Interactions for Fenofibric Acid in the PPARα Ligand-Binding Domain

Interacting ResidueLocation in Binding PocketType of InteractionRole in Binding
Serine-280 (S280) Arm IHydrogen BondAnchors the carboxylic acid head group. researchgate.net
Tyrosine-314 (Y314) Arm IHydrogen BondAnchors the carboxylic acid head group. researchgate.net
Histidine-440 (H440) Arm IHydrogen BondAnchors the carboxylic acid head group. researchgate.net
Tyrosine-464 (Y464) AF-2 HelixHydrogen BondStabilizes the active conformation of the receptor. researchgate.net
Various Hydrophobic PocketHydrophobic/Van der WaalsBinds the chlorophenyl and phenoxy rings.

Ligand-Based Drug Design Approaches for Fibrate Analogues

Ligand-based drug design relies on knowledge of other molecules that bind to the biological target of interest, rather than on the 3D structure of the receptor itself. researchgate.net This approach is particularly useful when a number of active ligands are known but the receptor structure is not. Strategies include pharmacophore modeling and molecular hybridization.

One successful application of this approach in the fibrate field is the creation of hybrid molecules that combine the essential structural features of fibrates with those of other chemical classes. nih.gov For example, researchers have synthesized new compounds by combining the clofibric acid scaffold (a core element of many fibrates) with lipophilic groups derived from natural products like chalcone (B49325) and stilbene. nih.gov The goal of this molecular hybridization was to develop compounds that could act as dual PPARα/γ agonists, combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. nih.gov

This strategy proved effective, with some of the synthesized analogues showing activity as either selective PPARα or PPARγ agonists, while others acted as dual agonists. nih.gov Such studies demonstrate how the known pharmacophore of a fibrate—an acidic head group connected to a hydrophobic body—can be used as a foundation for designing new molecules with potentially enhanced or novel therapeutic profiles.

Table 3: Example of Ligand-Based Design via Molecular Hybridization of Fibrates

Base ScaffoldAppended MoietyResulting Compound TypeTherapeutic Goal
Clofibric AcidChalcone ScaffoldFibrate-Chalcone HybridDevelopment of dual PPARα/γ agonists. nih.gov
Clofibric AcidStilbene ScaffoldFibrate-Stilbene HybridExploration of new chemical space for PPAR modulators. nih.gov
Benzylidenethiazolidin-4-oneFibrate ScaffoldThiazolidinone-Fibrate HybridDesign of novel compounds for treating dyslipidemia. researchgate.net

Elucidation of Specific Structural Motifs Correlating with Defined Biological Activities

The biological activity of fibrates is intrinsically linked to a set of common structural features. The archetypal fibrate structure consists of a phenoxyisobutyric acid moiety, which provides the acidic "head" and a portion of the hydrophobic "tail." researchgate.net

Key structural motifs include:

The Carboxylic Acid Group: This is arguably the most critical motif. Its ability to donate a proton and engage in hydrogen bonding is essential for anchoring the ligand within the PPAR binding site, primarily through interactions with residues like S280, H440, and Y464. nih.govresearchgate.net The acidic nature of this group ensures it is ionized at physiological pH, facilitating these key interactions.

The Hydrophobic Tail: This portion, typically composed of one or more aromatic rings (in this compound, a chlorophenyl ring and a phenoxy ring), occupies the large, hydrophobic Y-shaped cavity of the PPAR LBD. nih.govmdpi.com The nature and substitution of this tail are major determinants of binding affinity and subtype selectivity (i.e., PPARα vs. PPARγ).

The combination of a polar, acidic head and a large, nonpolar tail gives these molecules an amphipathic character, which is well-suited for binding to the similarly partitioned PPAR ligand-binding domain. Modifications to any of these motifs can drastically alter the biological activity, making the fibrate scaffold a versatile template for designing new PPAR modulators. nih.gov

Table 4: Correlation of Structural Motifs in this compound with Biological Function

Structural MotifChemical FeatureRole in Biological Activity
Acidic Head -COOH (Carboxylic Acid)Forms critical hydrogen bonds with key residues (S280, Y314, H440, Y464) in the PPARα binding pocket, anchoring the ligand. researchgate.net
Linker -O- (Ether) and -CH(OH)- (Hydroxyl)Provides conformational flexibility and a new hydrogen bonding site (hydroxyl group), potentially increasing binding affinity compared to the precursor.
Hydrophobic Tail 4-chlorophenyl and phenoxy ringsOccupies the large, hydrophobic ligand-binding cavity of PPARα, contributing significantly to binding affinity.
Core Scaffold 2-methylpropanoic acidThe gem-dimethyl group provides a specific steric profile that orients the molecule correctly within the binding site.

Preclinical Metabolism and Pharmacokinetic Disposition of Fenofibrate and Dihydro Fenofibrate

Characterization of Metabolic Transformations to Active and Inactive Metabolites

Fenofibrate (B1672516) undergoes a series of metabolic transformations that are crucial for its therapeutic activity and subsequent elimination from the body. These processes include enzymatic hydrolysis, carbonyl reduction, and glucuronidation, leading to the formation of both active and inactive metabolites.

Enzymatic Hydrolysis Pathways Leading to Fenofibric Acid

Fenofibrate itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. cardiologyres.orgresearchgate.net The initial and primary metabolic step is the rapid hydrolysis of the ester bond in the fenofibrate molecule. cardiologyres.orgresearchgate.netnih.govnih.gov This reaction is catalyzed by esterases, particularly liver carboxylesterase 1, and occurs throughout the body in tissues and plasma. drugbank.comnih.gov The product of this hydrolysis is the main pharmacologically active compound, fenofibric acid. cardiologyres.orgnih.gov This conversion is a critical first-pass metabolic event. guidetopharmacology.org

Carbonyl Reduction Pathways and Formation of Dihydro Metabolites (e.g., Dihydro Fenofibrate)

Following its formation, fenofibric acid can undergo further metabolism through carbonyl reduction. nih.gov This process targets the carbonyl group on the fenofibric acid molecule, converting it to a benzhydrol metabolite, also known as reduced fenofibric acid or this compound. nih.govdrugbank.comfda.gov This reduced metabolite is also pharmacologically active. nih.gov The primary enzyme responsible for this reduction is Carbonyl Reductase 1 (CBR1), with minor contributions from other enzymes such as AKR1C1, AKR1C2, AKR1C3, and AKR1B1. drugbank.com

Glucuronidation Conjugation Processes

The final major metabolic pathway for both fenofibric acid and its reduced form, this compound, is conjugation with glucuronic acid, a process known as glucuronidation. nih.govfda.gov This step is essential for rendering the metabolites more water-soluble, facilitating their excretion, primarily in the urine. fda.gov The glucuronide of fenofibric acid is the predominant metabolite found in humans. nih.gov Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process. While UGT1A9 is one of the identified enzymes, studies suggest that UGT2B7 plays a predominant role in the glucuronidation of fenofibric acid, with UGT1A3 also contributing to a lesser extent. drugbank.comnih.govresearchgate.net It is important to note that fenofibrate itself does not appear to undergo direct metabolism by UGT pathways. researchgate.net

Key Enzymes in Fenofibrate Metabolism
Metabolic PathwayPrimary Enzyme(s)Contributing Enzyme(s)
Enzymatic HydrolysisCarboxylesterase 1N/A
Carbonyl ReductionCarbonyl Reductase 1 (CBR1)AKR1C1, AKR1C2, AKR1C3, AKR1B1
GlucuronidationUGT2B7UGT1A9, UGT1A3

In Vitro and In Vivo Metabolic Enzyme Interaction Studies

The interaction of fenofibrate and its metabolites with various metabolic enzymes, particularly the cytochrome P450 system, has been a subject of study to understand its potential for drug-drug interactions.

Absorption, Distribution, and Elimination Kinetics in Preclinical Species

Following oral administration in preclinical models, fenofibrate is well-absorbed and quickly converted to its active form, this compound. nih.govnih.gov Unchanged fenofibrate is generally not detected in plasma. fda.gov The primary active metabolite, this compound, is responsible for the systemic effects. nih.gov

The elimination of this compound primarily occurs through renal excretion, mainly in the form of its glucuronide conjugate. fda.gov A smaller portion is reduced at the carbonyl moiety to a benzhydrol metabolite, which is also conjugated with glucuronic acid before being excreted in the urine. fda.gov

A mechanism-based pharmacokinetic model developed using preclinical data estimated the volume of distribution for this compound to be 12.9 L, with an elimination rate constant of 0.27 h⁻¹. nih.gov

ParameterValueSpecies/ModelNotes
Volume of Distribution (Vc/F)12.9 LNot Specified (Model)Estimated from a mechanism-based pharmacokinetic model. nih.gov
Elimination Rate Constant (kel)0.27 h-1Not Specified (Model)Estimated from a mechanism-based pharmacokinetic model. nih.gov
Half-life (T1/2)~16 hoursGeneralAllows for once-daily administration. fda.gov

Detailed Tissue and Subcellular Distribution Analyses of Parent Compound and Metabolites

Studies in preclinical models have shown that the penetration of this compound into the brain is limited. In a study involving mice with intracranial glioblastoma who were administered fenofibrate orally, only small quantities of this compound were detected in the brains of a subset of the animals (two out of six), and none was detected in the brain tumor tissue itself. nih.govnih.gov

This poor penetration of the blood-brain barrier has prompted research into alternative delivery methods for treating intracranial conditions. nih.govnih.gov One such strategy involves the development of biodegradable carriers. Researchers have formulated and tested poly-lactic-co-glycolic acid (PLGA) polymer wafers containing fenofibrate. nih.govnih.gov These wafers are designed for potential insertion into the brain cavity after tumor resection. nih.govresearchgate.net In vitro analysis demonstrated a slow and consistent diffusion of fenofibrate from these wafers, and the released compound was effective in inhibiting the clonogenic growth of glioblastoma cells. nih.govnih.gov

Despite limited penetration, other preclinical studies suggest fenofibrate can positively impact the blood-brain barrier's integrity during cerebral ischemia-reperfusion injury. nih.gov In mouse models of middle cerebral artery occlusion, fenofibrate administration was found to alleviate blood-brain barrier dysfunction. nih.gov

Following oral administration in mice, the active metabolite this compound is distributed to several major organs. High-performance liquid chromatography (HPLC) analysis has detected this compound in the blood, urine, liver, kidney, spleen, and lungs. nih.govnih.govresearchgate.net In these studies, the parent compound, fenofibrate, was not detected in any of the analyzed tissues, underscoring its rapid conversion. nih.gov Further tissue distribution studies in mice have confirmed the presence of this compound in these organs following different routes of administration. researchgate.net

Investigations into the subcellular distribution of these compounds have been conducted using human glioblastoma cell lines. nih.gov After treating cells with fenofibrate, both the parent compound (fenofibrate) and its active metabolite (this compound) were found in the cytosolic fraction of the cells. nih.govnih.gov

Interestingly, a key difference was observed in the cell membrane. While fenofibrate was detected in the cell membrane fraction, its active metabolite, this compound, was not. nih.govnih.gov This suggests that the parent compound may have distinct interactions at the membrane level before its conversion. nih.gov

Emerging Research Directions and Advanced Methodological Approaches

Development of Sophisticated Animal Models for Disease Mimicry and Therapeutic Evaluation

The development and utilization of sophisticated animal models are crucial for understanding the pathophysiology of diseases targeted by fibrates and evaluating the therapeutic potential of these compounds, including Dihydro Fenofibrate (B1672516). Animal models, such as rodents, are widely used to mimic human conditions like hyperlipidemia, atherosclerosis, and metabolic disorders. For instance, studies on fenofibrate have utilized various animal models, including those with diet-induced hyperlipidemia and models for diabetic microvascular complications like diabetic retinopathy and cardiomyopathy scielo.brusp.brscielo.br. The Triton WR-1339-induced hyperlipidemic rat model is another example used for preliminary screening of hypolipidemic activity of fibrate derivatives researchgate.nettandfonline.com. These models allow researchers to investigate the effects of fibrates on lipid profiles, inflammation, oxidative stress, and organ-specific pathologies at a mechanistic level scielo.brnih.govnih.gov. For example, fenofibrate treatment in DDC-induced steatohepatitis mouse models demonstrated a decrease in inflammation and oxidative stress and amelioration of steatohepatitis features nih.gov. Proteomic analyses in rat models have also provided insights into the effects of fibrates on skeletal muscle protein expression profiles relevant to muscle function mdpi.com. The use of genetically modified animal models, such as PPARα knockout mice, is also instrumental in elucidating the PPARα-dependent mechanisms of fibrate action imrpress.com. Further sophistication in animal models includes the use of zebrafish to study lipid-lowering drug-induced myopathies, offering a different perspective on potential side effects mdpi.com.

High-Throughput Screening and Combinatorial Chemistry for Novel Fibrate-like Structures

High-throughput screening (HTS) and combinatorial chemistry play significant roles in the discovery and optimization of novel compounds with fibrate-like activity. HTS enables the rapid testing of large libraries of chemical compounds against specific biological targets or pathways relevant to lipid metabolism or associated conditions collinsdictionary.comthermofisher.comamazon.com.mx. This allows for the identification of potential lead compounds that interact with targets such as PPARα or enzymes involved in lipid synthesis and metabolism. Combinatorial chemistry complements HTS by providing diverse sets of structurally related molecules for screening. While specific HTS studies on Dihydro Fenofibrate were not prominently found, HTS platforms have been utilized in fibrate research, for example, in identifying compounds that decrease senescence and increase autophagy in human chondrocytes, where Fenofibrate was identified as a potential treatment for osteoarthritis nih.gov. HTS is also employed in the development of novel formulations of existing fibrates, such as fenofibrate in omega-3 oil, to improve properties like solubility and bioavailability nih.govresearchgate.net. The advancement of HTS technologies, including miniaturization and automation, allows for the rapid analysis of thousands of compounds per day, accelerating the early stages of drug discovery drugtargetreview.com.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics) in Mechanistic Studies

The integration of omics technologies provides a comprehensive view of the biological impact of fibrate compounds at the molecular level. Genomics, proteomics, metabolomics, and lipidomics allow for the large-scale analysis of genes, proteins, metabolites, and lipids, respectively, in biological systems treated with fibrates. These approaches help in unraveling the complex mechanisms of action and identifying biomarkers of response or potential off-target effects. For instance, lipidomic analysis has been applied to study the mechanism of action of fenofibrate treatment in type 2 diabetes, analyzing a wide range of lipid species baker.edu.au. Comparative transcriptomic and metabolomic analyses of fenofibrate treatment in mice have provided insights into the regulated pathways, showing effects on fatty acid metabolism, the TCA cycle, and amino acid levels physiology.org. Omics technologies are increasingly integrated to provide a more holistic understanding of drug effects, moving beyond single-molecule analysis researchgate.netoatext.commdpi.comtandfonline.com. This integrated approach can reveal how fibrates influence gene expression, protein profiles, and the intricate networks of metabolites and lipids, offering a deeper understanding of their therapeutic benefits and potential pleiotropic effects.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Development

Advanced computational modeling and artificial intelligence (AI) are becoming indispensable tools in the discovery and development of new drugs, including potential fibrate derivatives. Computational methods, such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations, can predict the interaction of compounds with biological targets, estimate pharmacokinetic properties, and guide the design of novel structures with desired characteristics mdpi.comnih.govresearchgate.netfda.govmdpi.commdpi.commdpi.com. AI and machine learning (ML) algorithms can analyze vast datasets from HTS and omics studies to identify patterns, predict activity, and optimize compound properties mdpi.comacs.org. These in silico approaches can significantly reduce the time and cost associated with experimental research by prioritizing promising candidates and predicting potential issues early in the process fda.govmdpi.com. For example, computational modeling has been used to determine molecular pharmacophores of lipid-lowering drugs, including fibrates nih.gov. Topological indices and M-polynomials have been employed in computational studies of fenofibrate to predict its physicochemical properties researchgate.net. AI/ML predictive modeling is also critical for bridging computational and experimental workflows, refining traditional approaches, and enhancing generative AI frameworks for designing new molecules acs.org.

Focused Investigation of this compound's Unique Pharmacological Profile and Therapeutic Potential

Given the limited specific research on this compound, a focused investigation into its unique pharmacological profile and therapeutic potential is a key emerging direction. This would involve detailed studies to determine its specific activity on PPAR isoforms (PPARα, PPARγ, PPARδ), its metabolic fate, pharmacokinetic properties, and its effects on various cellular and molecular pathways compared to established fibrates like Fenofibrate. While Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid oatext.comfda.govwikipedia.org, the metabolic profile and activity of this compound would need to be specifically characterized. Research could explore whether this compound offers advantages in terms of efficacy, potency, or a different spectrum of activity that could be beneficial in specific conditions. This would require dedicated in vitro and in vivo studies using the advanced methodologies described in the preceding sections.

Repositioning Strategies for Fibrate Derivatives in Unconventional Therapeutic Areas

Repositioning, or repurposing, strategies explore the potential of existing drugs or their derivatives for new therapeutic indications outside their original use. Fibrate derivatives, primarily known for their lipid-lowering effects, are being investigated for potential benefits in unconventional therapeutic areas due to their pleiotropic effects, particularly their anti-inflammatory, antioxidant, and anti-apoptotic properties mediated through PPARα activation and other mechanisms tandfonline.comnih.gov. Research is exploring the potential of fibrates in conditions beyond dyslipidemia, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) nih.govnih.gov, type 1 diabetic microvascular complications scielo.brusp.brscielo.br, osteoarthritis nih.gov, and even infectious diseases nih.govmdpi.comthermofisher.comdrugtargetreview.com. For example, fenofibrate and its active form, fenofibric acid, have shown potential in reducing COVID-19 infection in human cells in laboratory settings drugtargetreview.com. Studies are also investigating the antifungal activity of fibrate-based compounds nih.gov. These repositioning efforts highlight the broader pharmacological potential of the fibrate scaffold and represent a significant area of current and future research for existing and novel fibrate derivatives, including potentially this compound.

Research Findings Summary (Fenofibrate Examples)

The following table summarizes some research findings related to Fenofibrate, illustrating the types of data generated in fibrate research using advanced methodologies.

Study FocusAnimal Model / System UsedKey Finding (Relevant to Methodology)Source
NAFLD/NASH Therapeutic EvaluationDDC-induced steatohepatitis mouse modelFenofibrate treatment decreased inflammation and oxidative stress, ameliorated steatohepatitis features. nih.gov
Type 1 Diabetic Microvascular ComplicationsType 1 diabetic mice and ratsFenofibrate showed efficacy in preventing diabetic retinopathy and cardiomyopathy, mechanisms dependent on PPARα and FGF21 pathways. scielo.brusp.br
High-Throughput Screening for OsteoarthritisHuman chondrocytes (cell-based HTS)Fenofibrate identified as a compound decreasing senescence and increasing autophagy. nih.gov
Omics Integration (Transcriptomics/Metabolomics)MiceFenofibrate treatment altered plasma triglycerides, cholesterol, TCA cycle intermediates, and amino acid levels. physiology.org
Repositioning in Infectious DiseasesMacrophage cell line (in vitro)Fenofibrate showed protection against Aeromonas infection, reducing cytotoxicity and intracellular bacteria. nih.govmdpi.comthermofisher.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Dihydro Fenofibrate and its metabolites in biological samples?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard techniques. For quantification, use USP Reference Standards (e.g., USP Fenofibrate RS, Fenofibrate Related Compound B RS) to prepare calibration curves .
  • Infrared (IR) Spectroscopy is critical for structural confirmation. Extract the compound using methylene chloride, evaporate under nitrogen, and analyze with potassium bromide pellets .
  • Metabolite identification requires UPLC-ESI-QTOF-MS , which revealed metabolites like fenofibric acid (FA) and its glucuronide derivatives in rat hepatocytes .

Q. How can researchers design in vitro models to study the metabolic pathways of this compound?

Methodological Answer:

  • Use primary hepatocyte cultures (e.g., Sprague-Dawley rat hepatocytes) to simulate hepatic metabolism. Incubate with this compound and collect supernatants for LC-MS/MS analysis .
  • Track phase I (hydrolysis) and phase II (glucuronidation) reactions. Key metabolites include fenofibric acid (FA) and its acyl-β-D-glucuronide, which can be quantified using deuterated internal standards (e.g., this compound-d6) .

Q. What protocols are used to assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH) for 6 months. Monitor degradation products like 4-chlorobenzoic acid using HPLC .
  • For impurity profiling, employ reverse-phase chromatography with UV detection (λ = 286 nm). Quantify impurities (e.g., Fenofibrate Related Compound B) against USP standards .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate this compound’s impact on renal and cardiovascular outcomes in chronic kidney disease (CKD)?

Methodological Answer:

  • Adopt a prospective cohort design comparing treatment arms (e.g., this compound monotherapy vs. statin combinations). Primary endpoints: time to dialysis initiation and cardiovascular mortality .
  • Address confounding variables (e.g., baseline eGFR, lipid profiles) using Cox proportional hazards models . Stratify by CKD stage and adjust for high-intensity statin use .

Q. How can contradictory data on this compound’s metabolic effects be resolved in preclinical studies?

Methodological Answer:

  • Perform dose-response experiments to clarify discrepancies. For example, high doses may induce cytochrome P450 enzymes (e.g., CYP3A4), altering metabolite ratios .
  • Use isotope-labeled tracers (e.g., this compound-d6) to distinguish endogenous vs. drug-derived metabolites in plasma and urine .

Q. What experimental frameworks integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Combine chemical proteomics (e.g., CETSA, ITDR) with transcriptomic profiling. For example:
    • CETSA : Identify target proteins by measuring thermal stability shifts in drug-treated lysates.
    • LC-MS/MS-based proteomics : Quantify changes in PPARα pathway proteins .
  • Validate findings using knockout models (e.g., PPARα-/- mice) to confirm target specificity .

Q. How do in vitro and in vivo models differ in predicting this compound’s efficacy and toxicity?

Methodological Answer:

  • In vitro limitations : Hepatocyte models may underestimate renal clearance or protein-binding effects. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .
  • In vivo validation : Conduct tissue distribution studies in rodents using radiolabeled this compound. Compare plasma exposure (AUC) with tissue concentrations (e.g., liver, kidney) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro Fenofibrate
Reactant of Route 2
Reactant of Route 2
Dihydro Fenofibrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.